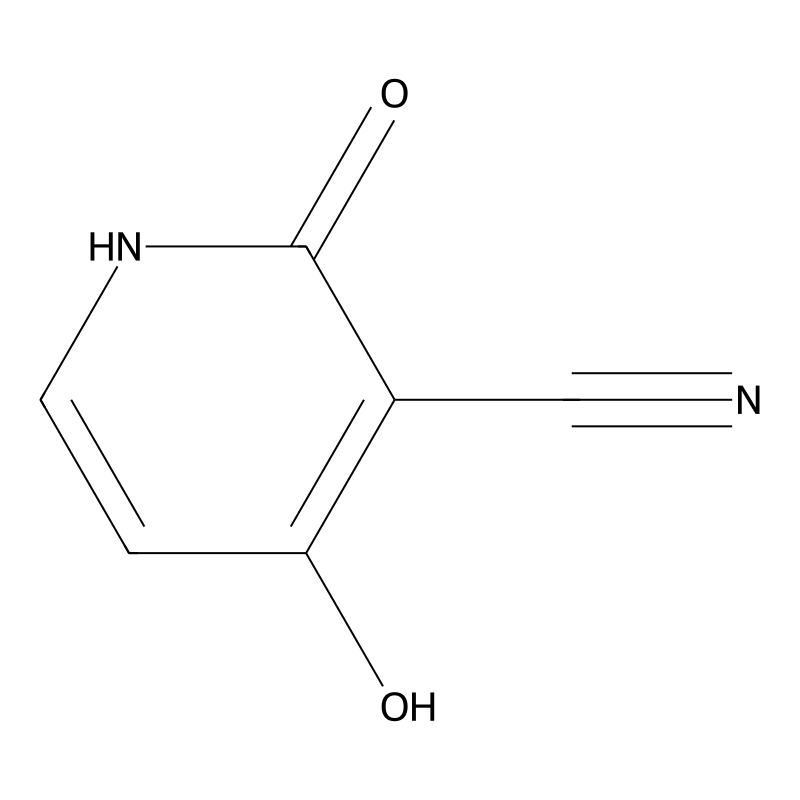

4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in the Synthesis of Amino Acid Derived Quinolin-2 (1H)-one Enamines

Field: Organic Chemistry

Summary: The compound 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is used as a heterocyclic enol containing a Michael acceptor.

Application in the Synthesis of Fused Heterocycles

Application in Drug Design

Application in the Synthesis of Azo Dye Derivatives

Summary: Azo dye derivatives incorporating heterocyclic scaffolds have significant interest in the pharmaceutical sector.

Application in the Synthesis of 2-Pyridone-Containing Heterocycles

Application in the Synthesis of Lucanthone Analogs

Application in the Synthesis of Lucanthone Analogs

4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic organic compound characterized by its dihydropyridine structure, which includes a hydroxyl group at the 4-position and a carbonitrile group at the 3-position. This compound belongs to the broader category of dihydropyridines, which are known for their diverse biological activities and potential medicinal applications. The presence of the hydroxyl and carbonitrile groups enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry .

There is no documented research on the mechanism of action of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. However, dihydropyridines as a class can exhibit various biological activities. For instance, some dihydropyridines act as calcium channel blockers, affecting cardiovascular function []. Further research is needed to determine if this specific compound possesses any biological activity.

Although specific decomposition reactions of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile are not well-documented, compounds within the dihydropyridine class typically undergo various chemical transformations. These may include:

- Condensation Reactions: The compound can participate in condensation reactions with aldehydes and amines to form more complex heterocycles.

- Michael Addition: As a Michael acceptor, it can react with nucleophiles in Michael addition reactions, which are significant in forming new carbon-carbon bonds .

- Multicomponent Reactions: The synthesis of similar compounds often involves multicomponent reactions that yield various derivatives with potential biological activities .

- Anticancer Activity: Some derivatives have shown promise as anticancer agents by inhibiting tumor cell growth. For example, related compounds have demonstrated significant inhibitory effects on various cancer cell lines .

- Calcium Channel Blockers: Dihydropyridines are widely recognized for their role as calcium channel blockers, impacting cardiovascular function and providing therapeutic benefits in hypertension and angina .

The synthesis of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multicomponent reactions. A common method includes:

- Refluxing: The reaction of β-ketoesters or acetophenones with aldehydes and ammonium acetate in the presence of ethyl cyanoacetate or malononitrile.

- One-Pot Reaction: This approach allows for the simultaneous formation of multiple bonds in a single reaction vessel, enhancing efficiency and yield .

This method has been shown to produce various biologically active derivatives efficiently.

4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile has potential applications in:

- Pharmaceutical Development: Due to its structural characteristics and biological activity, it may serve as a scaffold for developing new drugs targeting cancer and cardiovascular diseases.

- Chemical Research: It can be used as a building block in synthetic organic chemistry to create more complex heterocyclic compounds with tailored properties .

Several compounds share structural similarities with 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Methyl group at position 1 | Potential anticancer activity |

| 6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Bromine substitution at position 6 | Antiproliferative effects |

| Ethyl 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | Carboxylate group at position 3 | Antitumor properties |

These compounds exhibit varying degrees of biological activity and structural modifications that influence their pharmacological profiles. The unique combination of functional groups in 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile contributes to its distinct reactivity and potential therapeutic applications compared to its analogs .

4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile belongs to the dihydropyridine family of heterocyclic compounds, distinguished by its six-membered aromatic ring containing two nitrogen atoms and multiple functional groups. The compound exists under several Chemical Abstracts Service registry numbers, with the primary identifier being 5657-64-7, though tautomeric forms are also catalogued under alternative numbers such as 35441-10-2. This multiplicity in registration reflects the compound's ability to exist in different tautomeric states, a characteristic feature that significantly influences its chemical behavior and biological activity.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the primary designation being 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile. Alternative systematic names include 3-cyano-4-hydroxy-2(1H)-pyridinone and 1,2-dihydro-4-hydroxy-2-oxo-3-pyridinecarbonitrile, reflecting different approaches to numbering the heterocyclic system. The molecular formula C₆H₄N₂O₂ corresponds to a molecular weight of 136.11 grams per mole, establishing it as a relatively compact yet functionally dense heterocyclic scaffold.

The structural architecture of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile incorporates several key functional elements that contribute to its synthetic utility. The hydroxyl group positioned at the 4-carbon provides sites for hydrogen bonding and nucleophilic attack, while the carbonyl functionality at the 2-position introduces electrophilic character and influences the electronic distribution throughout the ring system. The nitrile group at the 3-position serves as both an electron-withdrawing substituent and a versatile synthetic handle for further chemical elaboration.

Historical Context in Heterocyclic Chemistry Research

The development of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile chemistry traces its origins to the foundational work in pyridine synthesis established in the late nineteenth century. The historical significance of this compound class becomes apparent when examined within the broader context of heterocyclic chemistry evolution, particularly the pioneering contributions of Arthur Rudolf Hantzsch who reported the first systematic approach to dihydropyridine synthesis in 1881. The Hantzsch pyridine synthesis represented a revolutionary advance in heterocyclic chemistry, establishing multi-component reaction strategies that would later influence the development of synthetic routes to compounds like 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

The recognition of pyridine-containing heterocycles as medicinally significant scaffolds began with the isolation of pyridine from the alkaloid picoline by Anderson and colleagues in 1846, though the structural elucidation required over two decades of additional research by Wilhelm Korner and James Dewar in 1869 and 1871 respectively. This early foundation in pyridine chemistry established the conceptual framework for understanding nitrogen-containing heterocycles and their unique electronic properties, paving the way for the systematic investigation of functionalized derivatives such as 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

The evolution of dihydropyridine chemistry throughout the twentieth century was significantly influenced by the discovery of calcium channel blocking properties in certain 1,4-dihydropyridine derivatives, which led to the development of clinically important medications such as nifedipine, amlodipine, and nimodipine. This pharmaceutical success created substantial research interest in related dihydropyridine structures, including the 2-oxo-1,2-dihydropyridine series represented by 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile. The compound's emergence as a research target reflects both the continuing influence of Hantzsch's synthetic methodology and the growing recognition of heterocyclic diversity as a source of bioactive molecules.

Contemporary research into 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile has been shaped by advances in multi-component reaction methodology, particularly the development of one-pot synthetic approaches that enable efficient construction of complex heterocyclic systems. These methodological advances have transformed the compound from a synthetic curiosity to a practical building block for diverse applications in medicinal chemistry and materials science.

Significance in Modern Organic Synthesis

The contemporary significance of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile in organic synthesis derives from its exceptional versatility as both a synthetic intermediate and a pharmacophoric scaffold. Modern synthetic approaches to this compound have emphasized efficiency and atom economy, with particular focus on multi-component reactions that enable rapid assembly of the dihydropyridine core structure. The compound serves as a crucial building block in the synthesis of more complex heterocyclic systems, including pyrazole derivatives, pyrimidine-based structures, and various fused ring systems that are of significant interest in pharmaceutical research.

The synthetic utility of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile has been demonstrated through its application in cascade reaction sequences that construct multiple bonds and rings in a single synthetic operation. Research has shown that the compound can participate in four-component reactions involving beta-ketoesters, aldehydes, and nitrogen-containing nucleophiles, providing access to structurally diverse products through variation of the starting materials. These multi-component approaches represent a significant advance over traditional step-wise synthetic methods, offering improved efficiency and reduced waste generation in accordance with green chemistry principles.

The compound's role in modern medicinal chemistry has been particularly noteworthy, with investigations revealing its potential as a scaffold for developing bioactive molecules with antiproliferative properties. Studies have demonstrated that derivatives of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile can exhibit significant tumor cell growth inhibitory activity, with some analogs showing micromolar potency against human colon cancer cell lines. This biological activity profile has established the compound as a privileged scaffold in pharmaceutical research, leading to extensive structure-activity relationship studies aimed at optimizing therapeutic properties.

Recent advances in Lewis acid-catalyzed synthetic methodologies have further enhanced the synthetic accessibility of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. Research has demonstrated highly efficient protocols using bismuth triflate catalysis that enable gram-scale synthesis under mild reaction conditions, with yields ranging from 34 to 96 percent across diverse substrate combinations. These methodological improvements have made the compound more accessible for both academic research and potential industrial applications.

The integration of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile into modern synthetic strategies reflects broader trends in contemporary organic chemistry toward sustainable and efficient synthetic methodologies. The compound's ability to participate in atom-economical transformations, combined with its biological activity profile, positions it as an important component in the toolkit of modern synthetic and medicinal chemists.

The synthesis of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile has evolved significantly through the development of sophisticated multicomponent reaction strategies, advanced catalytic systems, and environmentally conscious synthetic approaches. Contemporary methodologies emphasize efficiency, atom economy, and sustainability while maintaining high yields and selectivity.

Multicomponent Reaction Strategies

Multicomponent reactions represent the cornerstone of modern synthetic approaches to 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile synthesis, offering exceptional synthetic efficiency through the formation of multiple bonds in a single transformation [1] [2]. These strategies have fundamentally transformed the accessibility of this heterocyclic scaffold by enabling rapid assembly of complex molecular architectures from simple starting materials.

Hantzsch-Type Cyclocondensation Approaches

The Hantzsch-type cyclocondensation methodology represents the most extensively studied and highly optimized approach for synthesizing 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives [3] [4]. This classical multicomponent strategy has undergone significant refinement to achieve exceptional yields ranging from 81 to 99 percent under optimized conditions [2]. The fundamental mechanism involves the sequential condensation of aldehydes, beta-ketoesters, and nitrogen-containing nucleophiles to construct the dihydropyridine core through a series of well-orchestrated bond-forming events.

Modern implementations of the Hantzsch reaction have demonstrated remarkable versatility in accommodating diverse substrate combinations while maintaining high synthetic efficiency [6]. Research has established that optimal reaction conditions typically involve thermal heating or microwave irradiation under reflux conditions, with reaction times ranging from several minutes under microwave conditions to several hours under conventional heating [7]. The reaction proceeds through a complex mechanistic pathway involving Knoevenagel condensation, Michael addition, and cyclization steps that can be effectively promoted through appropriate catalyst selection and reaction optimization.

Contemporary studies have revealed that the Hantzsch approach can achieve yields exceeding 90 percent when employing optimized temperature profiles and substrate ratios [1] [2]. Particularly noteworthy is the finding that microwave-assisted conditions can dramatically reduce reaction times to as little as 2-7 minutes while maintaining excellent product yields [6]. The methodology demonstrates exceptional functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on aromatic aldehydes without significant impact on reaction efficiency.

Lewis Acid-Catalyzed Pathways

Lewis acid catalysis has emerged as a transformative approach for the synthesis of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, offering enhanced reaction rates, improved selectivity, and milder reaction conditions compared to traditional thermal methods [8] [9]. The strategic application of Lewis acid catalysts enables precise control over reaction pathways while facilitating the formation of complex heterocyclic structures through coordinated activation of multiple reaction components.

Bismuth triflate has established itself as a particularly effective Lewis acid catalyst for these transformations, demonstrating exceptional catalytic activity at loadings as low as 10 mole percent [8] [10]. Research has shown that bismuth triflate-catalyzed reactions proceed smoothly at 80 degrees Celsius with reaction times of approximately 8 hours, yielding products in the range of 34 to 96 percent depending on substrate combination and reaction optimization [8]. The catalyst exhibits remarkable stability under reaction conditions and can be recovered and reused for multiple reaction cycles without significant loss of activity.

The mechanistic pathway of Lewis acid-catalyzed synthesis involves initial coordination of the catalyst to electron-rich components of the reaction mixture, thereby enhancing electrophilic character and facilitating subsequent nucleophilic attack [11] [10]. This activation mode enables the reaction to proceed under significantly milder conditions compared to uncatalyzed processes, while simultaneously improving regioselectivity and reducing the formation of undesired side products.

Copper-based Lewis acid systems have also demonstrated exceptional performance in these transformations, with copper nitrate hydroxide-containing catalysts achieving yields of 88 to 97 percent in remarkably short reaction times of 15 minutes [12]. These systems exhibit outstanding recyclability, maintaining catalytic activity for up to six consecutive reaction cycles without significant degradation in performance [12]. The exceptional efficiency of copper catalysts has been attributed to their ability to facilitate both Lewis acid activation and potential redox processes that enhance overall reaction efficiency.

Metal-organic frameworks have emerged as innovative Lewis acid catalysts for pyridine synthesis, combining the advantages of heterogeneous catalysis with exceptional structural diversity and tunability [11] [13]. These materials demonstrate excellent catalytic performance while offering straightforward catalyst recovery and reuse, making them particularly attractive for sustainable synthetic applications.

Solvent-Free and Green Synthesis Techniques

The development of environmentally sustainable synthetic methodologies for 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile has become a critical focus area, driven by increasing awareness of environmental impact and the principles of green chemistry [14] [6]. Solvent-free and green synthesis techniques offer substantial advantages including reduced environmental footprint, simplified purification procedures, and enhanced atom economy.

Microwave-assisted solvent-free synthesis represents one of the most significant advances in green synthetic methodology for these compounds [4] [6]. This approach eliminates the need for organic solvents while dramatically reducing reaction times through efficient dielectric heating. Optimized microwave conditions typically involve heating at 150 degrees Celsius for 5 minutes, achieving product yields of 83 to 98 percent [7] [6]. The methodology demonstrates exceptional efficiency by enabling rapid heating profiles and maintaining steady reaction temperatures throughout the transformation.

The environmental benefits of microwave-assisted solvent-free synthesis extend beyond solvent elimination to include significant energy savings through reduced reaction times and enhanced heating efficiency [15] [16]. Research has demonstrated that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields compared to conventional heating methods [6]. This dramatic improvement in reaction efficiency contributes to overall process sustainability by reducing energy consumption and increasing throughput.

Water-based synthesis approaches have gained considerable attention as environmentally benign alternatives to organic solvent systems [17] [18]. Aqueous reaction media offer exceptional sustainability advantages while often enhancing reaction rates through hydrophobic interactions and hydrogen bonding networks [17]. Research has shown that water-based synthesis can achieve yields of 70 to 85 percent under reflux conditions with reaction times of 30 to 60 minutes [17]. The use of water as reaction medium also facilitates product isolation through simple precipitation and filtration procedures.

Ionic liquid catalysis represents another significant advancement in green synthesis methodology, offering the advantages of recyclable catalysts, ambient temperature reaction conditions, and minimal environmental impact [1] [19]. The ionic liquid [H2-DABCO][HSO4]2 has demonstrated exceptional catalytic activity for Hantzsch-type reactions, achieving yields of 88 to 98 percent at room temperature with reaction times of 5 to 10 minutes [1]. The remarkable efficiency of ionic liquid systems stems from their ability to provide both acidic and basic activation sites while maintaining excellent catalyst stability and recyclability.

Mechanochemical synthesis through grinding techniques offers a completely solvent-free approach that utilizes mechanical energy to drive chemical transformations [20] [21]. While yields for grinding-based synthesis typically range from 65 to 80 percent, the methodology offers exceptional environmental benefits through complete elimination of solvents and reduced energy requirements [20]. The approach demonstrates particular utility for screening reactions and small-scale synthesis applications.

Post-Synthetic Modification Protocols

Post-synthetic modification of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile provides access to diverse structural analogs and enables fine-tuning of molecular properties for specific applications [23]. These modification strategies leverage the inherent reactivity of functional groups within the heterocyclic scaffold to introduce structural diversity and enhance biological or material properties.

Hydroxyl group alkylation represents one of the most versatile post-synthetic modification strategies, enabling the introduction of diverse alkyl substituents to modulate molecular properties [24]. Standard alkylation protocols employ alkyl halides in the presence of bases such as potassium carbonate in dimethylformamide, typically achieving yields of 70 to 90 percent . These modifications can significantly enhance lipophilicity and membrane permeability, making them particularly valuable for pharmaceutical applications.

The alkylation methodology demonstrates excellent functional group tolerance and can accommodate primary, secondary, and benzylic alkyl halides without significant complications . Cesium carbonate has emerged as a particularly effective base for these transformations, providing enhanced reaction rates and improved yields compared to traditional base systems [24]. The mild reaction conditions enable selective modification of the hydroxyl group without affecting other reactive sites within the molecule.

Cyano group transformations offer another powerful avenue for structural diversification, enabling conversion to carboxylic acids, amides, or amines through appropriate reaction conditions [25]. Hydrolysis of the cyano group can be achieved under either acidic or basic conditions, with acidic hydrolysis using 6 molar hydrochloric acid under reflux typically providing carboxylic acid derivatives in yields of 60 to 85 percent . Basic hydrolysis using sodium hydroxide under heating conditions preferentially yields amide derivatives with similar efficiency.

Reduction of the cyano group using hydrogen gas over palladium on carbon in ethanol provides access to amino derivatives with yields typically ranging from 75 to 95 percent . These amino derivatives serve as valuable intermediates for further synthetic elaboration and often exhibit enhanced biological activity profiles compared to the parent cyano compounds.

Aromatic halogenation protocols enable the introduction of halogen substituents that serve as handles for subsequent cross-coupling reactions [26]. Standard halogenation procedures employ N-bromosuccinimide, N-chlorosuccinimide, or iodine under appropriate conditions to achieve yields of 65 to 85 percent [26]. These halogenated derivatives provide access to a vast array of structural analogs through palladium-catalyzed cross-coupling methodologies.

Nitrogen alkylation represents another important modification strategy, particularly for pharmaceutical applications where N-substitution can dramatically impact pharmacokinetic properties [24]. These transformations typically employ alkyl halides in the presence of cesium carbonate, achieving yields of 80 to 95 percent under optimized conditions [24]. The methodology enables precise tuning of molecular properties including solubility, membrane permeability, and metabolic stability.

The strategic combination of multiple post-synthetic modification protocols enables access to highly diverse compound libraries for biological screening and structure-activity relationship studies [23]. Sequential modification strategies can introduce multiple functional groups while maintaining high overall synthetic efficiency, making these approaches particularly valuable for medicinal chemistry applications.